molecular formula C8H8N4O B13675399 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one

5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one

Cat. No.: B13675399
M. Wt: 176.18 g/mol
InChI Key: KXBAORXLWYZNGS-UHFFFAOYSA-N
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Description

5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone derivative. The reaction conditions often include the use of ethanol as a solvent and heating to reflux temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, dihydropyrazolone derivatives, and various substituted pyrazolones, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-pyridyl)-1H-pyrazol-3(2H)-one: Similar structure but with different substitution patterns.

    5-Amino-2-(3-pyridyl)-1H-pyrazol-3(2H)-one: Similar structure but with the pyridine ring in a different position.

    4-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one: Similar structure but with the amino group in a different position.

Uniqueness

5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

5-amino-2-pyridin-4-yl-1H-pyrazol-3-one

InChI

InChI=1S/C8H8N4O/c9-7-5-8(13)12(11-7)6-1-3-10-4-2-6/h1-5,11H,9H2

InChI Key

KXBAORXLWYZNGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C(=O)C=C(N2)N

Origin of Product

United States

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